molecular formula C6H10ClF2NO2 B3039838 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1356339-09-7

5,5-Difluoropiperidine-3-carboxylic acid hydrochloride

Cat. No.: B3039838
CAS No.: 1356339-09-7
M. Wt: 201.60
InChI Key: WQEYYDYDFFXKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may also involve the use of solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Fluoropiperidine-3-carboxylic acid hydrochloride
  • 5,5-Dichloropiperidine-3-carboxylic acid hydrochloride
  • 5,5-Dibromopiperidine-3-carboxylic acid hydrochloride

Uniqueness: 5,5-Difluoropiperidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms at the 5-position of the piperidine ring. This fluorination enhances the compound’s stability, lipophilicity, and binding affinity compared to its chlorinated or brominated counterparts.

Properties

IUPAC Name

5,5-difluoropiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-4(5(10)11)2-9-3-6;/h4,9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEYYDYDFFXKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 3
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 4
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 5
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride
Reactant of Route 6
5,5-Difluoropiperidine-3-carboxylic acid hydrochloride

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